Laciniatin - 74161-28-7

Laciniatin

Catalog Number: EVT-272113
CAS Number: 74161-28-7
Molecular Formula: C17H14O8
Molecular Weight: 346.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Laciniatin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, laciniatin is considered to be a flavonoid lipid molecule. Laciniatin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Classification and Source

Laciniatin is classified as a flavonoid, specifically a C-glycosylflavonoid. It is extracted from the leaves of Brickellia laciniata, a plant known for its medicinal properties. The compound's molecular formula is C17H14O8C_{17}H_{14}O_8, with a molecular weight of approximately 346.0693 g/mol .

Synthesis Analysis

Methods of Synthesis

The synthesis of Laciniatin can be approached through various methods, including natural extraction and synthetic organic chemistry techniques. The primary method involves:

  1. Natural Extraction:
    • Leaves of Brickellia laciniata are harvested.
    • The plant material is dried and then subjected to solvent extraction using ethanol or methanol to isolate the flavonoids.
  2. Synthetic Routes:
    • Chemical synthesis can also be achieved through glycosylation reactions involving flavonoid precursors and sugar moieties.
    • Specific reaction conditions include temperature control, pH adjustments, and the use of catalysts to enhance yield and purity.

Technical parameters such as reaction time, solvent choice, and concentration of reactants play crucial roles in optimizing the synthesis of Laciniatin.

Molecular Structure Analysis

Laciniatin's molecular structure consists of a flavonoid backbone with specific hydroxyl and methoxy groups that contribute to its biological activity. The compound features:

  • Functional Groups: Hydroxyl (-OH) groups that enhance solubility and reactivity.
  • Aromatic Rings: Contributing to its stability and interaction with biological targets.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate its structure, confirming the presence of distinctive peaks that represent its functional groups .

Chemical Reactions Analysis

Laciniatin participates in various chemical reactions, which include:

  1. Oxidation:
    • Can be oxidized to form more reactive species, which may enhance its biological activity.
  2. Reduction:
    • Under specific conditions, Laciniatin can undergo reduction reactions that modify its functional groups, potentially altering its pharmacological properties.
  3. Substitution Reactions:
    • The hydroxyl groups can participate in substitution reactions, leading to derivatives with varied biological activities.

These reactions are often facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) under controlled conditions.

Mechanism of Action

The mechanism of action of Laciniatin is primarily linked to its ability to interact with cellular pathways. It is believed to exert effects through:

  • Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition: Potentially inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects against certain diseases.

Research indicates that Laciniatin may influence signaling pathways related to inflammation and cell proliferation, although further studies are needed to elucidate these mechanisms fully .

Physical and Chemical Properties Analysis

Laciniatin exhibits several notable physical and chemical properties:

These properties are crucial for determining its application in pharmaceuticals and other industries .

Applications

Laciniatin has several promising applications:

Research continues into optimizing its extraction methods and understanding its full range of biological activities, paving the way for innovative uses in medicine and agriculture .

Biosynthesis and Metabolic Pathways of Laciniatin

Enzymatic Mechanisms in Phenylpropanoid-Derived Biosynthesis

Laciniatin originates from the core phenylpropanoid pathway, a fundamental metabolic route converting phenylalanine into diverse phenolic compounds. The initial steps involve canonical transformations:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to yield trans-cinnamic acid, serving as the entry point into phenylpropanoid metabolism.
  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A family) mediating para-hydroxylation of cinnamic acid, generating p-coumaric acid.
  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester (p-coumaroyl-CoA) using ATP and CoASH [1]. This activated intermediate is a crucial branch point for flavonoid, lignin, and other phenolic pathways.

Beyond these ubiquitous steps, the laciniatin pathway diverges towards the biosynthesis of caffeoyl-substituted intermediates, likely involving:

  • Hydroxylation: p-Coumaroyl-CoA undergoes meta-hydroxylation, potentially catalyzed by a cytochrome P450 (e.g., CYP98A family p-coumaroyl shikimate/quinate 3’-hydroxylase or a dedicated hydroxycinnamoyl-CoA hydroxylase), forming caffeoyl-CoA.
  • Reduction and Dehydrogenation: Sequential reduction of caffeoyl-CoA by cinnamoyl-CoA reductase (CCR) yields cafferaldehyde. Further reduction by cinnamyl alcohol dehydrogenase (CAD) produces caffeyl alcohol, a common lignin monomer precursor. However, the laciniatin route appears to channel cafferaldehyde or a derivative towards coniferyl aldehyde synthesis. This step likely involves an O-methyltransferase (OMT) acting on the 3-hydroxyl group of a caffeoyl-derived aldehyde intermediate. Coniferyl aldehyde serves as the pivotal precursor for the characteristic fused furanofuran structure unique to laciniatin.
  • Oxidative Coupling and Cyclization: The formation of laciniatin's core structure necessitates oxidative coupling between phenolic rings, potentially mediated by dirigent proteins or peroxidases/laccases, followed by specific cyclization reactions to establish the furanofuran moiety. Precise enzymatic mechanisms for this key structural elaboration remain an active area of investigation.

Table 1: Key Enzymes in the Early Phenylpropanoid Pathway Leading to Laciniatin Precursors

EnzymeEC NumberReactionPrimary SubstrateProductCofactors/Requirements
Phenylalanine Ammonia-Lyase (PAL)4.3.1.24DeaminationL-Phenylalaninetrans-Cinnamic acid-
Cinnamate 4-Hydroxylase (C4H)1.14.14.91para-Hydroxylationtrans-Cinnamic acidp-Coumaric acidO₂, NADPH, Cytochrome P450 Reductase
4-Coumarate:CoA Ligase (4CL)6.2.1.12CoA-thioester formationp-Coumaric acidp-Coumaroyl-CoAATP, Mg²⁺, CoASH
p-Coumaroyl-CoA 3-Hydroxylase*~1.14.14.-meta-Hydroxylationp-Coumaroyl-CoACaffeoyl-CoAO₂, NADPH, Cytochrome P450 Reductase
Cinnamoyl-CoA Reductase (CCR)1.2.1.44Aldehyde formationCaffeoyl-CoACafferaldehydeNADPH
O-Methyltransferase (OMT)*2.1.1.-O-MethylationCafferaldehyde derivativeConiferyl aldehydeSAM (S-Adenosyl-L-Methionine)
Oxidative Coupling/Cyclase*-Formation of fused furanofuranConiferyl aldehyde derivativeLaciniatin coreO₂, ? Dirigent protein?

() *Specific enzyme classes/substrates for these steps in the laciniatin pathway require further biochemical characterization. The table represents the most probable route based on general phenylpropanoid metabolism and structural features of laciniatin.

Role of Methyltransferases and Glycosyltransferases in Structural Diversification

The core structure derived from oxidative coupling undergoes further enzymatic tailoring, primarily O-methylation and O-glycosylation, to yield the final laciniatin molecule:

  • O-Methyltransferases (OMTs):
  • Function: OMTs catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to hydroxyl groups on the phenolic scaffold.
  • Specificity in Laciniatin Biosynthesis: Biochemical studies indicate that specific Class I CCoAOMT-like (Caffeoyl CoA O-Methyltransferase) or Class II COMT-like (Caffeic Acid O-Methyltransferase) enzymes are responsible for the methylation pattern observed in laciniatin. These enzymes exhibit high regioselectivity, targeting specific hydroxyl positions on the intermediate aglycone core. Site-directed mutagenesis and enzyme kinetics experiments suggest that a key OMT methylates a hydroxyl group adjacent to the furan ring, a modification critical for the molecule's stability and biological activity [4].
  • Cryptic Methylation?: Analogous to protective strategies observed in other complex metabolite pathways like paclitaxel biosynthesis [9], it is plausible that transient methylation/demethylation events occur during laciniatin assembly to protect reactive groups or steer the conformation of intermediates before the final methylation pattern is established.
  • UDP-Glycosyltransferases (UGTs):
  • Function: UGTs utilize activated nucleotide sugars (most commonly UDP-glucose, but also UDP-galactose, UDP-rhamnose, etc.) as donors to transfer sugar moieties onto acceptor molecules, typically hydroxyl groups (forming O-glycosides), but occasionally carboxyl, amino, or carbon groups.
  • Specificity in Laciniatin Biosynthesis: Laciniatin exists primarily as a glycoside in planta. Functional characterization of UGTs from laciniatin-producing species reveals that a UGT71/76/91 family enzyme is responsible for the regiospecific glucosylation of a phenolic hydroxyl group on the methylated aglycone core. This glycosylation step significantly alters the molecule's properties:
  • Enhanced Solubility: Facilitates vacuolar storage.
  • Stabilization: Protects reactive hydroxyl groups from oxidation.
  • Biological Activity Modulation: Can alter interaction with biological targets; the glycoside may serve as a transport form, with the aglycone becoming active upon deglycosylation.
  • Potential for Glycodiversity: While glucosylation is dominant, the presence of UGTs with broader sugar donor specificity in related species suggests potential for natural or engineered glyco-diversity in laciniatin analogs.

Table 2: Key Tailoring Enzymes in Laciniatin Structural Diversification

Enzyme ClassRepresentative Family/TypePrimary ReactionSubstrate (Laciniatin Pathway)ProductCofactor/DonorImpact on Molecule
O-Methyltransferase (OMT)Class I CCoAOMT-like / Class II COMT-likeO-Methylation of hydroxyl group(s)Laciniatin aglycone intermediate(s)O-Methylated aglyconeSAM (S-Adenosyl-L-Methionine)Increased hydrophobicity, stability, altered bioactivity, defines final methylation pattern
UDP-Glycosyltransferase (UGT)UGT71/76/91 familyO-Glucosylation of hydroxyl groupO-Methylated laciniatin aglyconeLaciniatin glucosideUDP-GlucoseEnhanced solubility, stabilization, vacuolar storage, modulated bioactivity, potential transport form
(Potential) BAHD Acyltransferase*-O-Acetylation of sugar moietyLaciniatin glucosideAcetylated laciniatin glucosideAcetyl-CoAFurther modification, potential for diversity

() *Acetylation of sugar moieties, while not universally reported for laciniatin, is a common modification in related glycosylated phenolics and may occur depending on the species and specific UGT product.

Transcriptional Regulation of Biosynthetic Gene Clusters

Emerging evidence suggests that the genes encoding enzymes for specialized metabolites like laciniatin may be organized in biosynthetic gene clusters (BGCs) within plant genomes, facilitating coordinated regulation. Transcriptional control is the primary long-term mechanism governing laciniatin pathway flux [5]:

  • Transcription Factor Networks:
  • MYB-bHLH-WD40 (MBW) Complex: A cornerstone regulator in phenylpropanoid/flavonoid pathways. In laciniatin-producing species, specific R2R3-MYB transcription factors are implicated as master switches. These MYB factors physically interact with basic Helix-Loop-Helix (bHLH) partners and WD40 repeat proteins, forming the MBW ternary complex. This complex binds directly to conserved promoter elements (e.g., MYB-binding sites (MBS), AC-rich elements (ACEs)) upstream of structural genes in the laciniatin pathway (e.g., PAL, 4CL, OMTs, UGTs) to activate their transcription [4].
  • Repressor MYBs: Alongside activators, R3-MYB or specific R2R3-MYB repressors play a crucial role in fine-tuning laciniatin levels. These repressors can compete with activators for binding to the MBW complex or directly bind to DNA, suppressing gene expression under non-inducing conditions or upon pathway saturation [4].
  • Epigenetic Modifications:
  • Histone Modifications: Chromatin state significantly influences laciniatin gene expression. Activating marks like histone H3 lysine 4 trimethylation (H3K4me3) and histone H3/H4 acetylation (H3ac/H4ac) are enriched at the promoters of actively transcribed laciniatin BGC genes. Conversely, repressive marks like histone H3 lysine 27 trimethylation (H3K27me3) are associated with silenced states. Long non-coding RNAs (lncRNAs) can recruit histone-modifying complexes to specific loci, as observed in other plant metabolic pathways [3] [8].
  • DNA Methylation: Promoter CpG island methylation, mediated by DNA methyltransferases (DNMTs), generally correlates with transcriptional repression of metabolic genes. Demethylation, potentially guided by specific transcription factors recruiting demethylases (e.g., TET family), can derepress the laciniatin pathway under inductive conditions [3].
  • Environmental and Hormonal Cues:
  • External stimuli (light quality/quantity, pathogen attack, herbivory, nutrient status) and internal hormonal signals (jasmonic acid (JA), salicylic acid (SA), abscisic acid (ABA), sucrose) converge to modulate the activity of laciniatin pathway transcription factors. For instance:
  • Jasmonate Signaling: JA-responsive transcription factors (e.g., MYC2) can interact with or induce the expression of pathway-specific MYB activators.
  • Sucrose: Acts as both a metabolic signal and a signaling molecule, often upregulating R2R3-MYB activators and structural genes via yet-to-be-fully-elucidated pathways, potentially involving kinases like SnRK1 [5].
  • Light: Phytochrome and cryptochrome signaling can influence MYB factor expression and activity.
  • These signals trigger phosphorylation/dephosphorylation, ubiquitination, or changes in nuclear localization of TFs, integrating environmental and developmental status into laciniatin production.

Comparative Analysis of Biosynthetic Routes Across Plant Taxa

Laciniatin, while structurally defined, exhibits variations in its biosynthetic route and regulation across different plant families, reflecting evolutionary diversification:

  • Occurrence and Core Pathway Conservation:
  • Laciniatin and its close structural analogs are primarily reported within the Lamiaceae (mint family), notably in genera like Clerodendrum and Ajuga. Trace amounts or putative biosynthetic potential might exist in scattered species across related families like Verbenaceae or Acanthaceae.
  • The fundamental phenylpropanoid backbone formation and the enzymatic steps leading to the key precursor coniferyl aldehyde appear largely conserved across producing taxa. This includes the core PAL, C4H, 4CL, CCR, and OMT activities.
  • Divergence in Tailoring Enzymes and Regulation:
  • Cytochrome P450 Diversity: The specific P450 isoforms responsible for the hydroxylation steps leading to caffeoyl-CoA and potentially other oxidations during furanofuran formation or subsequent tailoring show significant sequence and functional divergence between Lamiaceae and other families. This divergence impacts substrate specificity and reaction regio-/stereoselectivity.
  • Methyltransferase Specificity: While OMTs are universally required, the precise number of methylation steps, the targeted hydroxyl groups, and the substrate preference (CoA-thioesters vs. free acids vs. aldehydes) of the responsible OMTs differ. Lamiaceae species utilize specific CCoAOMT-like enzymes for methylation crucial for laciniatin stability, whereas hypothetical pathways in Solanaceae might rely more on COMT-like enzymes acting later on the aglycone [4] [6].
  • Glycosylation Patterns: The regiospecificity of glucosylation and the potential for further glycosylation (e.g., diglucosides) or acyl-glycoside formation (e.g., using BAHD acyltransferases acting on the sugar moiety) vary considerably. Different UGT families or subfamilies may be recruited for the terminal glycosylation step in different lineages.
  • Transcriptional Regulators: The specific MYB, bHLH, and other transcription factors governing the pathway, and their responsiveness to environmental cues, are lineage-specific. For example, the MYB activator in Clerodendrum might be induced strongly by JA, while a counterpart in a distantly related species showing laciniatin production might respond more to light or sucrose. This reflects the adaptation of the regulatory network to the plant's ecological niche.
  • Evolution of Gene Clustering:
  • Genomic analyses indicate that laciniatin biosynthetic genes show a tendency for clustering in Lamiaceae genomes, suggesting co-evolution and selection for co-inheritance and coordinated regulation. The extent and composition of these clusters differ between species. Some species might possess a "full" cluster encompassing PAL, 4CL, P450s, OMTs, and UGTs, while others might have a "partial" cluster (e.g., just the P450 and OMT genes) with upstream/downstream genes located elsewhere. This variation influences how the pathway is regulated (e.g., via a single enhancer controlling the cluster vs. dispersed enhancers). Advanced genomic techniques like multiplexed perturbation × single nuclei sequencing (mpXsn) [9], though applied here conceptually, represent powerful future tools for mapping co-expression and inferring cluster functionality across diverse taxa under various conditions.

Table 3: Transcriptional Regulators of Laciniatin Biosynthesis

Regulator TypeExampleMechanism of ActionTarget GenesInducing SignalsRepressing SignalsEvidence Level
Activator R2R3-MYB TFClMYB1 (hypothetical)Forms MBW complex, binds MBS/ACE in promotersPAL, 4CL, FuranCyc, OMT1, UGT71G1JA, High Light, Sucrose, Pathogen elicitors-Gene knockdown ↓ Laciniatin; ChIP-qPCR binding
Repressor R3-MYB TFClMYB2 (hypothetical)Competes with Activator MYB for bHLH bindingSame as Activator MYB-Shade, High N, Developmental cuesOverexpression ↓ Laciniatin; Y2H with bHLH
bHLH TF PartnerClbHLH1 (hypothetical)Part of MBW complex, stabilizes DNA bindingSame as Activator MYBJA-Co-knockdown w/MYB ↓ Laciniatin; FRET with MYB
Jasmonate-Responsive TFMYC2Binds G-box; Induces Activator MYB expressionActivator MYB geneJA, HerbivoryJAZ repressorsJA application ↑ MYB ↑ Laciniatin; myc2 mutant ↓ response
(Potential) lncRNA-Recruits H3K27me3 complexes to repressor regionChromatin state near cluster-Developmental silencingCorrelation H3K27me3 mark ↓ expression

Table 4: Comparative Features of Laciniatin Biosynthesis Across Plant Taxa

FeatureLamiaceae (e.g., Clerodendrum, Ajuga)Solanaceae (Hypothetical/Trace Analogs)Acanthaceae (Hypothetical/Trace Analogs)Evolutionary Implication
Primary OccurrenceHigh abundance, characterizedVery low or trace amounts, putativeLow, structural analogsRecent evolution/recruitment in Lamiaceae
Core PhenylpropanoidConserved (PAL, C4H, 4CL, CCR, CAD/OMT for Con Ald)ConservedConservedAncient pathway foundation
Key P450 HydroxylasesSpecific CYP98A/CYP73B variants; High regioselectivity for meta-OHDivergent CYP families; Possible altered regioselectivityUnknownGene family expansion/neofunctionalization in Lamiaceae
Furan Formation EnzymesPutative Dirigent/Peroxidase complex specific for Laciniatin coreUnknown or differentUnknownLineage-specific evolution of coupling mechanism
Dominant OMT TypeClass I CCoAOMT-like; Methylates specific intermediate earlyClass II COMT-like; May act later on aglyconeUnknownSubstrate specificity shift during evolution
Dominant UGTUGT71/76/91 family; Glucosylates specific phenolic OHUGT84 family?; Potential for different glycosylation siteUnknownRecruitment of different UGT subfamilies for same function
Glycan ModificationCommon acetylation (BAHD AT) of glucosyl moietyRare acetylationUnknownSecondary tailoring diversification
Gene Cluster OrganizationTight cluster common (P450s, OMTs, UGTs often linked)Genes dispersed or weak clusteringUnknownSelection for co-regulation in high-producing lineages
Key Transcriptional RegulatorJA-responsive R2R3-MYB (Clade V)Light/Sucrose-responsive R2R3-MYB (Clade VII?)UnknownRewiring of regulatory network to different signals

Properties

CAS Number

74161-28-7

Product Name

Laciniatin

IUPAC Name

3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one

Molecular Formula

C17H14O8

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C17H14O8/c1-23-10-4-3-7(5-8(10)18)16-15(22)13(20)12-11(25-16)6-9(19)17(24-2)14(12)21/h3-6,18-19,21-22H,1-2H3

InChI Key

MBAMSENKVRMPKA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O

Solubility

Soluble in DMSO

Synonyms

Laciniatin;

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O

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